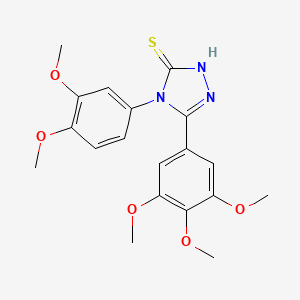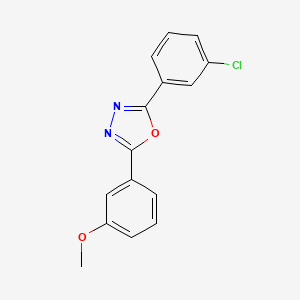
3-(2-Hydroxy-4-methoxyphenyl)butanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Hydroxy-4-methoxyphenyl)butanehydrazide is an organic compound characterized by the presence of a hydroxy group, a methoxy group, and a butanehydrazide moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxy-4-methoxyphenyl)butanehydrazide typically involves the following steps:
Starting Materials: The synthesis begins with 2-hydroxy-4-methoxybenzaldehyde and butanehydrazide.
Condensation Reaction: The aldehyde group of 2-hydroxy-4-methoxybenzaldehyde reacts with the hydrazide group of butanehydrazide under acidic or basic conditions to form the desired hydrazone.
Purification: The crude product is purified using recrystallization or chromatographic techniques to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.
Automated Purification Systems: Using automated purification systems like continuous flow chromatography to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxy-4-methoxyphenyl)butanehydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Formation of 3-(2-Hydroxy-4-methoxyphenyl)butanone.
Reduction: Formation of 3-(2-Hydroxy-4-methoxyphenyl)butanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-(2-Hydroxy-4-methoxyphenyl)butanehydrazide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antioxidant, or anti-inflammatory activities, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the formulation of specialty chemicals, including dyes, pigments, and polymers. Its functional groups allow for versatile chemical modifications, enhancing its utility in various applications.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxy-4-methoxyphenyl)butanehydrazide involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The hydrazide moiety may interact with enzymes or receptors, modulating their function and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(2-Hydroxy-4-methoxyphenyl)butanone: Similar structure but lacks the hydrazide moiety.
3-(2-Hydroxy-4-methoxyphenyl)butanamine: Similar structure but contains an amine group instead of a hydrazide.
2-Hydroxy-4-methoxybenzaldehyde: The starting material for the synthesis, lacks the butanehydrazide moiety.
Uniqueness
3-(2-Hydroxy-4-methoxyphenyl)butanehydrazide is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, combined with the butanehydrazide moiety. This combination of functional groups provides a versatile platform for chemical modifications and potential biological activities, distinguishing it from similar compounds.
Properties
Molecular Formula |
C11H16N2O3 |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
3-(2-hydroxy-4-methoxyphenyl)butanehydrazide |
InChI |
InChI=1S/C11H16N2O3/c1-7(5-11(15)13-12)9-4-3-8(16-2)6-10(9)14/h3-4,6-7,14H,5,12H2,1-2H3,(H,13,15) |
InChI Key |
HDXMCUHAUDTAFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)NN)C1=C(C=C(C=C1)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-benzodioxol-5-yl)-6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B11469533.png)
![10-(4-Ethylphenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/structure/B11469541.png)
![(2Z)-2-[cyano(4-methoxyphenyl)methylidene]-4-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6,7-dicarbonitrile](/img/structure/B11469542.png)
![Propanoic acid, 2-(acetylamino)-3,3,3-trifluoro-2-[[2-(4-methoxyphenyl)ethyl]amino]-, ethyl ester](/img/structure/B11469543.png)
![ethyl 1-{[6-(4-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazol-2(5H)-yl]acetyl}piperidine-4-carboxylate](/img/structure/B11469545.png)
![Methyl 8-(4-chlorophenyl)-7-ethyl-4-(2-methoxy-2-oxoethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B11469546.png)
![Ethyl 6-{[(4-iodophenyl)amino]methyl}-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11469549.png)
![7-(4-methoxyphenyl)-3-methyl-4-phenyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione](/img/structure/B11469551.png)

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide](/img/structure/B11469565.png)
![3-chloro-N-[4-(1,2-dimethyl-3,5-dioxo-1,2,4-triazolidin-4-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B11469578.png)
![ethyl 5-({4-[(E)-(hydroxyimino)methyl]-6,7-dimethoxy-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B11469585.png)

![2-[(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B11469619.png)
